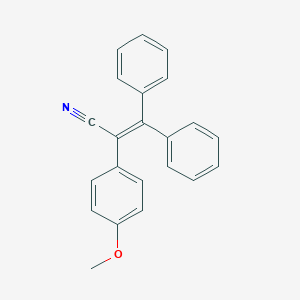
ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylonitrile, 2-(p-methoxyphenyl)-3,3-diphenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MADAM-11 and has been used in various fields of study, including biochemistry, pharmacology, and toxicology. In
Aplicaciones Científicas De Investigación
MADAM-11 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. MADAM-11 has been used in studies investigating the role of sigma-1 receptors in cancer, neurodegenerative diseases, and psychiatric disorders.
Mecanismo De Acción
MADAM-11 acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is widely distributed in various tissues. The sigma-1 receptor has been shown to modulate various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory. Activation of the sigma-1 receptor by MADAM-11 has been shown to induce calcium release from the endoplasmic reticulum and modulate intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
MADAM-11 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. MADAM-11 has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Additionally, MADAM-11 has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MADAM-11 has several advantages for use in lab experiments. It has high affinity and selectivity for the sigma-1 receptor, making it a suitable ligand for studying the receptor's function. Additionally, MADAM-11 has been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, one limitation of MADAM-11 is its limited solubility in aqueous solutions, which may affect its bioavailability in certain experimental setups.
Direcciones Futuras
There are several future directions for research on MADAM-11. One area of interest is the role of sigma-1 receptors in psychiatric disorders, such as depression and anxiety. MADAM-11 may be a useful tool for investigating the involvement of sigma-1 receptors in these disorders. Additionally, MADAM-11 may have potential applications in drug discovery, as it has been shown to have anticancer and neuroprotective effects. Further research is needed to explore the full potential of MADAM-11 in these areas.
Conclusion:
In conclusion, MADAM-11 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has high affinity and selectivity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. MADAM-11 has several advantages for use in lab experiments, including low toxicity and high selectivity. Future research on MADAM-11 may have important implications for understanding the role of sigma-1 receptors in various diseases and for developing new therapies.
Métodos De Síntesis
MADAM-11 can be synthesized through a multistep process that involves the reaction of 2-(p-methoxyphenyl)acetonitrile with benzophenone in the presence of a base. The resulting product is then treated with a reducing agent to produce MADAM-11. The synthesis of MADAM-11 has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Propiedades
Número CAS |
16143-89-8 |
|---|---|
Nombre del producto |
ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL- |
Fórmula molecular |
C22H17NO |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C22H17NO/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |
Clave InChI |
KPCGDUZWYDQIFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Otros números CAS |
16143-89-8 |
Sinónimos |
2-(p-Methoxyphenyl)-3,3-diphenylacrylonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



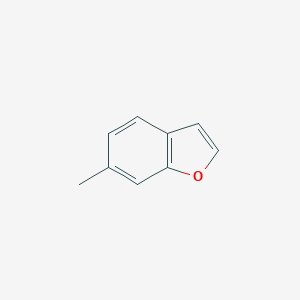
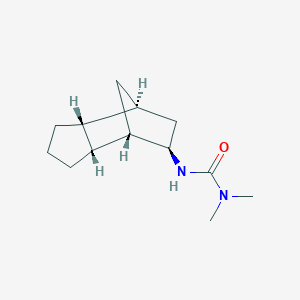
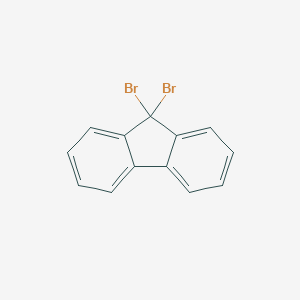
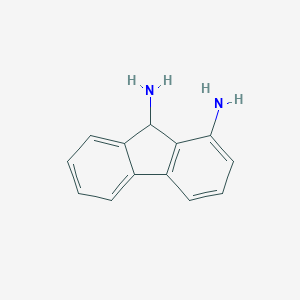
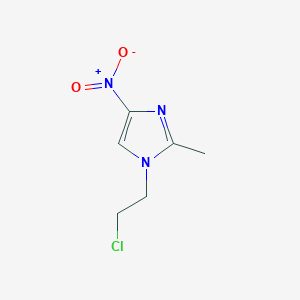
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
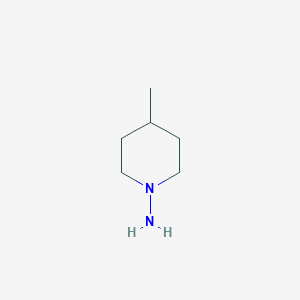
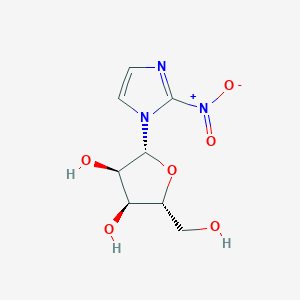
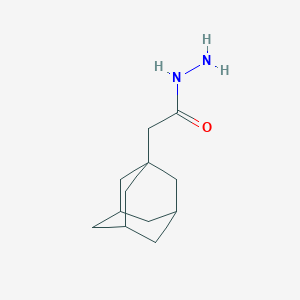
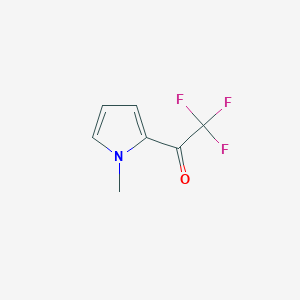
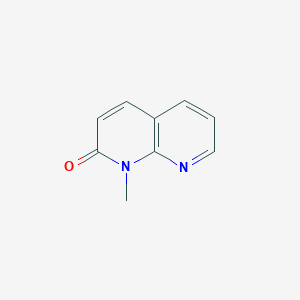
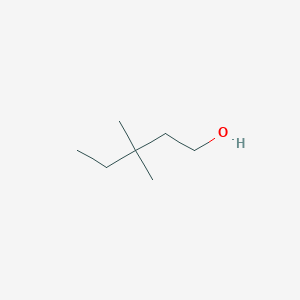
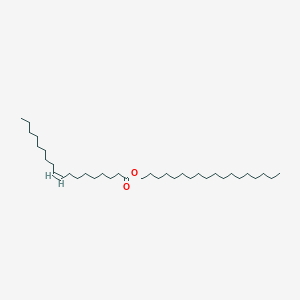
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)